Bufeniode - 22103-14-6

Bufeniode

Catalog Number: EVT-428328
CAS Number: 22103-14-6
Molecular Formula: C19H23I2NO2
Molecular Weight: 551.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bufeniode is an alkylbenzene.
Source

Bufeniode is synthesized through chemical processes rather than being derived from natural sources. The specific pathways and methods for its synthesis are critical to understanding its properties and potential uses.

Classification

Bufeniode falls under the category of synthetic organic compounds, specifically within the subcategory of pharmaceutical intermediates. Its classification is significant for researchers focusing on drug discovery and development.

Synthesis Analysis

Methods

The synthesis of Bufeniode typically involves multiple steps that may include condensation reactions, cyclization, and functional group modifications. The most common methods for synthesizing this compound include:

  1. N-acylation: This method involves the reaction of an amine with an acyl chloride or anhydride to form an amide.
  2. Cyclization reactions: These reactions can help form the core structure of Bufeniode by creating cyclic compounds from linear precursors.
  3. Functionalization: Additional steps may involve adding various functional groups to enhance the compound's biological activity.

Technical Details

The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of Bufeniode. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Bufeniode possesses a complex molecular structure characterized by its benzamide backbone. The molecular formula can be represented as C15H16N2OC_{15}H_{16}N_2O, indicating it contains 15 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Data

The molecular weight of Bufeniode is approximately 240.30 g/mol. Its structural representation includes functional groups that contribute to its chemical reactivity and biological activity.

Chemical Reactions Analysis

Reactions

Bufeniode can undergo various chemical reactions typical for benzamide derivatives:

  1. Hydrolysis: Under acidic or basic conditions, Bufeniode can hydrolyze to form corresponding carboxylic acids and amines.
  2. Reduction: The presence of double bonds or other reducible groups allows for reduction reactions that can modify its structure.
  3. Substitution reactions: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further derivatization.

Technical Details

These reactions are significant for modifying Bufeniode's properties, enhancing its efficacy in biological applications or altering its pharmacokinetic profiles.

Mechanism of Action

Process

The mechanism of action for Bufeniode is primarily related to its interaction with specific biological targets within cells. It is believed to modulate certain signaling pathways, potentially affecting cellular responses such as proliferation or apoptosis.

Data

Research indicates that Bufeniode may act on receptors or enzymes involved in critical physiological processes, although detailed mechanisms require further investigation through biochemical assays and cellular studies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bufeniode typically appears as a white to off-white solid.
  • Solubility: It shows varying solubility in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • Melting Point: The melting point is reported around 120-125°C.
  • Stability: Bufeniode is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy can provide insights into functional groups present in Bufeniode, while thermal analysis methods can assess its stability profile.

Applications

Bufeniode has several scientific uses, particularly in medicinal chemistry:

  • Pharmacological Research: It is investigated for potential therapeutic effects against various diseases due to its ability to interact with biological targets.
  • Drug Development: As a pharmaceutical intermediate, Bufeniode serves as a precursor in synthesizing more complex drugs.
  • Biochemical Studies: Researchers utilize Bufeniode to study enzyme interactions and cellular signaling pathways, contributing to a better understanding of disease mechanisms.
Introduction to Budesonide: Pharmacological Significance

Historical Development of Corticosteroid Therapeutics

The genesis of budesonide is inextricably linked to the monumental mid-20th century breakthroughs in adrenal endocrinology. Following Edward Calvin Kendall's isolation of Compound E (cortisone) from adrenal extracts in the 1930s and Tadeusz Reichstein's parallel structural elucidation work, Philip Hench's 1948 landmark demonstration of cortisone's efficacy in rheumatoid arthritis ignited the therapeutic corticosteroid era [7]. These first-generation systemic glucocorticoids, while revolutionary for inflammatory and autoimmune conditions, exhibited profound limitations: indiscriminate mineralocorticoid activity causing fluid retention, and HPA suppression leading to potentially fatal withdrawal syndromes.

The subsequent quest for dissociated corticosteroids (separating anti-inflammatory from metabolic effects) drove structural innovations throughout the 1950s-1970s. Chemists systematically modified the steroid nucleus, discovering that introducing unsaturated bonds between C1-C2 enhanced glucocorticoid potency while acetal formation at C16-C17 minimized mineralocorticoid activity. Budesonide emerged from this molecular optimization cascade, patented in 1973 as a non-halogenated, cyclic acetal derivative (16α,17α-butylidenedioxy-11β,21-dihydroxypregna-1,4-diene-3,20-dione) that leveraged both structural advancements [2] [9]. Its commercial introduction in 1981 as Pulmicort® for asthma marked the clinical translation of targeted glucocorticoid design—achieving airway efficacy through high receptor affinity and prolonged tissue retention, while systemic exposure was curtailed by extensive (>90%) first-pass hepatic metabolism via cytochrome P450 3A4 (CYP3A4) conversion to inactive metabolites [2] [6].

Table 1: Key Historical Milestones in Corticosteroid Development Leading to Budesonide

YearDevelopment MilestoneSignificance
1930Isolation of adrenal cortical extractsFirst evidence of adrenocortical hormone activity
1948First rheumatoid arthritis patient treated with cortisoneProof-of-concept for anti-inflammatory efficacy
1950-1951Introduction of oral/intra-articular hydrocortisoneExpanded administration routes
1954-1958Development of six synthetic anti-inflammatory steroidsStructural optimization begins
1973Budesonide patent filedNon-halogenated C16-C17 acetal design
1981Budesonide commercial launch (Pulmicort®)Targeted inhalation therapy for asthma

Structural and Chemical Properties of Budesonide

Budesonide (IUPAC name: (11β,16α)-16,17-[butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione) belongs to the pregnane steroid class, featuring the characteristic tetracyclic cyclopentanoperhydrophenanthrene nucleus with critical structural modifications conferring its pharmacological profile [8] [9]. The molecular formula C₂₅H₃₄O₆ yields a molecular weight of 430.5 g/mol. Its distinctive stereochemistry arises from asymmetric carbons at C11 (β-hydroxyl group), C16 (α-hydroxyl), and the acetal carbon, creating a 1:1 mixture of 22R and 22S epimers in pharmaceutical preparations [6]. The 22R epimer demonstrates 2-3-fold greater glucocorticoid receptor (GR) binding affinity (Kd ≈ 0.5 nM) than the 22S configuration, though both contribute significantly to therapeutic activity [6].

The electronic and conformational features underpinning budesonide's potency include:

  • Δ¹,⁴-diene system in Ring A: Enhances GR binding affinity by optimizing A-ring planarity
  • 11β-hydroxyl group: Essential for direct hydrogen bonding with GR Asn564
  • C16α,17α-cyclic acetal: Butyraldehyde-derived ketalization minimizes mineralocorticoid activity while prolonging tissue retention through reduced plasma protein binding (85-90% vs. >90% for cortisol) [2] [9]
  • C20-ketone/C21-hydroxyl: Forms hydrogen bonds with GR Thr739 and Gln570

Budesonide's crystallographic behavior reveals polymorphic forms influencing dissolution kinetics. The molecule exhibits pH-dependent solubility, ranging from 20-30 μg/mL in acidic environments (pH 1-5) to <1 μg/mL at neutral pH, a property exploited in enteric-coated formulations targeting ileocolonic release [6]. Its log P (octanol/water partition coefficient) of 2.4 facilitates membrane permeability, while rapid CYP3A4-mediated metabolism generates two principal inactive metabolites: 16α-hydroxyprednisolone (oxidation at C16) and 6β-hydroxybudesonide (hydroxylation at C6β) [2] [9].

Table 2: Fundamental Structural and Physicochemical Properties of Budesonide

PropertyCharacteristicPharmacological Implication
Core StructurePregna-1,4-diene-3,20-dioneGlucocorticoid backbone
Key Modifications11β-OH, 16α-OH, 17α-OH; 16α,17α-butylidenedioxyEnhanced GR affinity, reduced mineralocorticoid activity
Epimers22R and 22S (1:1 ratio)Differential potency (22R > 22S)
Molecular Weight430.5 g/molOptimal for tissue penetration
log P~2.4Balanced hydrophilicity/lipophilicity
Protein Binding85-90%Moderate free fraction availability
Metabolic SitesCYP3A4: C6β, C16Rapid first-pass inactivation

Classification Within Glucocorticoid Pharmacology

Budesonide occupies a pivotal niche in contemporary glucocorticoid classification as a high-potency, soft-drug corticosteroid exhibiting the highest topical activity-to-systemic exposure ratio in its class. Pharmacodynamically, it demonstrates selective GR agonism (Kd ≈ 1-2 nM) with negligible affinity for mineralocorticoid, progesterone, androgen, or estrogen receptors, conferring specificity absent in earlier corticosteroids [2] [9]. Its classification is defined by three cardinal features:

  • Receptor Kinetics and Transactivation/Transrepression Balance: Budesonide exhibits prolonged nuclear retention (half-life >10 hours) of the activated GR complex, significantly exceeding dexamethasone (5 hours) and hydrocortisone (1 hour). This prolongs its anti-inflammatory effects through sustained inhibition of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) transcription factors. Crucially, budesonide preferentially induces transrepression (suppression of pro-inflammatory genes) over transactivation (metabolic gene induction), a dissociation amplified by its rapid hepatic clearance [2].

  • Tissue-Selective Delivery Systems: Budesonide's clinical utility stems from formulation technologies enabling anatomical precision:

  • pH-dependent release capsules (Entocort® EC): Dissolve at pH >5.5 for ileocecal Crohn's disease
  • Multi-matrix system (MMX) tablets (Uceris®): Release budesonide throughout the colon for ulcerative colitis
  • Nebulized suspensions (Pulmicort Respules®): Optimize airway deposition in asthma
  • Surface-active dispersions: Surfactant-admixed budesonide (Pulmicort®) enhances alveolar distribution [6]
  • Relative Potency and Therapeutic Index: Standardized against hydrocortisone, budesonide exhibits 200-fold greater anti-inflammatory potency in topical assays (skin vasoconstriction) yet only 8-10-fold greater systemic glucocorticoid effects when adjusted for bioavailability. This differential defines its superior therapeutic index—particularly in pediatric populations where HPA axis preservation is critical. The molecule's context-dependent potency manifests as:
  • Asthma: 400 μg budesonide ≈ 10 mg prednisolone maintenance effect
  • Crohn's Disease: 9 mg budesonide ≈ 40 mg prednisolone induction efficacy (ileocecal disease)
  • Microscopic Colitis: 6-9 mg budesonide ≈ 30-48 mg prednisolone remission induction [2] [9]

Table 3: Pharmacological Classification of Budesonide Among Representative Glucocorticoids

ParameterBudesonideBeclomethasone DipropionateFluticasone PropionatePrednisolone
Relative GR Affinity935531,800100 (reference)
Relative Topical Potency9806001,2001
Systemic Bioavailability6-21% (oral), 39% (inhaled)20-40% (inhaled)<1% (oral), 10-30% (inhaled)80-90%
Plasma Half-Life (hr)2.0-3.60.5 (active metabolite)8-142-4
Receptor Dissociation Half-Life (min)>300180>600120
CYP3A4 SubstrateYesYesNoNo
HPA Suppression PotentialLowLow-moderateLowHigh

Properties

CAS Number

22103-14-6

Product Name

Bufeniode

IUPAC Name

4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]-2,6-diiodophenol

Molecular Formula

C19H23I2NO2

Molecular Weight

551.2 g/mol

InChI

InChI=1S/C19H23I2NO2/c1-12(8-9-14-6-4-3-5-7-14)22-13(2)18(23)15-10-16(20)19(24)17(21)11-15/h3-7,10-13,18,22-24H,8-9H2,1-2H3

InChI Key

RFIXURDMUINBMD-UHFFFAOYSA-N

SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O

Synonyms

ufeniode
diiodobufenine
diiodobuphenine
Proclival

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.